

Trimethyl Orthoacetate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl orthoacetate*

Cat. No.: *B104717*

[Get Quote](#)

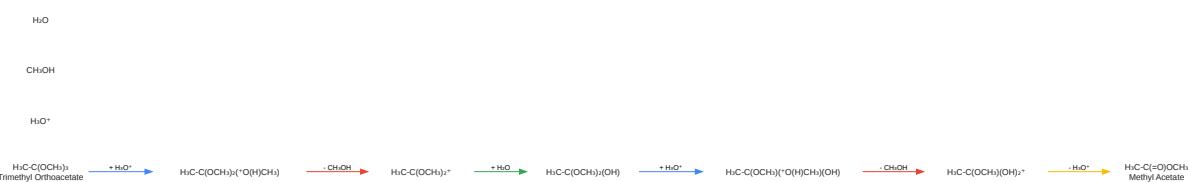
For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl orthoacetate (TMOA), systematically named 1,1,1-trimethoxyethane, is a versatile and reactive organic compound widely utilized in synthetic organic chemistry. As an orthoester, it serves as a valuable precursor and intermediate in the synthesis of a diverse array of molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its unique structural features, comprising a central carbon atom bonded to three methoxy groups and a methyl group, confer upon it a distinct reactivity profile. This technical guide provides an in-depth overview of the chemical properties and reactivity of **trimethyl orthoacetate**, with a focus on its applications in research and development.

Chemical and Physical Properties

Trimethyl orthoacetate is a clear, colorless liquid with a characteristic ethereal odor.^{[1][2]} It is sensitive to moisture and air and should be handled under anhydrous conditions to prevent decomposition.^[3] The key physical and chemical properties of **trimethyl orthoacetate** are summarized in the table below for easy reference.

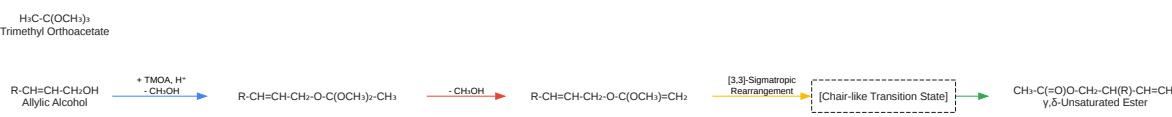

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₂ O ₃	[4]
Molecular Weight	120.15 g/mol	[5]
CAS Number	1445-45-0	[3]
Appearance	Clear, colorless to slightly brown liquid	[6]
Boiling Point	107-109 °C (lit.)	[1][5][6]
Density	0.944 g/mL at 25 °C (lit.)	[5][6]
Refractive Index (n _{20/D})	1.388 (lit.)	[5][6]
Flash Point	13 °C (55.4 °F)	[7]
Solubility	Insoluble in water; soluble in organic solvents such as ethanol, ether, toluene, and ethyl acetate.	[1]
Stability	Moisture and air sensitive.	[3]

Reactivity and Synthetic Applications

The reactivity of **trimethyl orthoacetate** is dominated by the electrophilic nature of the central carbon atom, which is susceptible to nucleophilic attack, particularly under acidic conditions. This reactivity underpins its utility in a variety of organic transformations.

Hydrolysis

Orthoesters, including **trimethyl orthoacetate**, are readily hydrolyzed in the presence of mild aqueous acid to yield an ester and two equivalents of alcohol.[8] The hydrolysis of **trimethyl orthoacetate** produces methyl acetate and methanol. This reaction is a key consideration for its handling and storage, as exposure to moisture will lead to its decomposition.

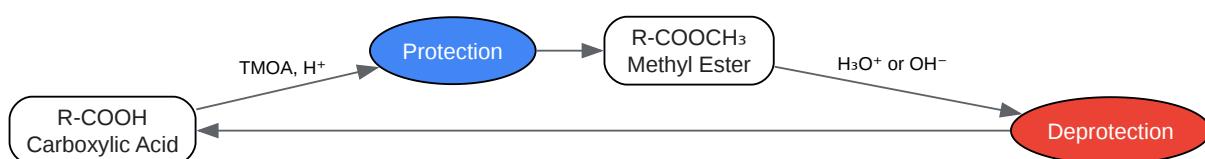


[Click to download full resolution via product page](#)

Figure 1: Acid-catalyzed hydrolysis of **trimethyl orthoacetate**.

Johnson-Claisen Rearrangement

A cornerstone application of **trimethyl orthoacetate** is in the Johnson-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.^[9] This^{[10][10]}-sigmatropic rearrangement involves the reaction of an allylic alcohol with an orthoester, such as **trimethyl orthoacetate**, in the presence of a catalytic amount of a weak acid (e.g., propionic acid) to produce a γ,δ -unsaturated ester.^[2] The reaction proceeds through a ketene acetal intermediate formed in situ.



[Click to download full resolution via product page](#)

Figure 2: The Johnson-Claisen rearrangement using **trimethyl orthoacetate**.

Protecting Group for Carboxylic Acids

Trimethyl orthoacetate can be employed as a protecting group for carboxylic acids, converting them into their corresponding methyl esters. This transformation is particularly useful when other functional groups in the molecule are sensitive to the conditions required for other esterification methods. The protection is typically achieved by reacting the carboxylic acid with **trimethyl orthoacetate** under acidic catalysis. Deprotection can be accomplished by acid- or base-catalyzed hydrolysis.

[Click to download full resolution via product page](#)

Figure 3: Workflow for the protection of carboxylic acids.

Transesterification and Reactions with Amines

Trimethyl orthoacetate can undergo transesterification with other alcohols, particularly diols, to form cyclic orthoesters. It also reacts with amines, especially amine hydrochlorides, to yield N-acetylated products, providing a convenient method for the formation of amides.[1]

Experimental Protocols

The following are representative experimental protocols for key reactions involving **trimethyl orthoacetate**. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: Johnson-Claisen Rearrangement of an Allylic Alcohol

This protocol is a general procedure for the Johnson-Claisen rearrangement.

Materials:

- Allylic alcohol
- **Trimethyl orthoacetate** (TMOA)
- Propionic acid (catalyst)
- Anhydrous toluene or xylene (solvent)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and workup

Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the allylic alcohol (1.0 equivalent) and **trimethyl orthoacetate** (3.0-5.0 equivalents).
- Add a catalytic amount of propionic acid (e.g., 0.05 equivalents).
- Heat the reaction mixture to reflux (typically 110-140 °C) in an oil bath.
- Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to afford the crude product.
- Purify the product by column chromatography on silica gel.

Protocol 2: Protection of a Carboxylic Acid as a Methyl Ester

This protocol describes a general method for the esterification of a carboxylic acid using **trimethyl orthoacetate**.

Materials:

- Carboxylic acid

- **Trimethyl orthoacetate (TMOA)**
- Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)
- Anhydrous solvent (e.g., methanol or dichloromethane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware for stirring and workup

Procedure:

- Dissolve the carboxylic acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
- Add **trimethyl orthoacetate** (1.5-3.0 equivalents).
- Add a catalytic amount of the acid catalyst (e.g., 0.05 equivalents of PTSA).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete, as monitored by TLC.
- Quench the reaction by adding saturated sodium bicarbonate solution.
- Extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the methyl ester.
- If necessary, purify the product by distillation or chromatography.

Protocol 3: Hydrolysis of Trimethyl Orthoacetate (Illustrative)

This protocol illustrates the general conditions for the hydrolysis of an orthoester.

Materials:

- **Trimethyl orthoacetate** (TMOA)
- Dilute aqueous acid (e.g., 1 M HCl)
- Organic solvent for extraction (e.g., diethyl ether)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve **trimethyl orthoacetate** in a suitable solvent that is miscible with water, such as tetrahydrofuran (THF).
- Add the dilute aqueous acid to the solution.
- Stir the mixture at room temperature. The progress of the hydrolysis can be monitored by GC, observing the disappearance of the starting material and the appearance of methyl acetate and methanol.
- Upon completion, neutralize the acid with saturated sodium bicarbonate solution.
- Extract the methyl acetate with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and carefully evaporate the solvent to isolate the methyl acetate.

Conclusion

Trimethyl orthoacetate is a highly valuable reagent in organic synthesis, offering efficient routes to a variety of important functional groups and molecular scaffolds. Its reactivity in the

Johnson-Claisen rearrangement, its utility as a protecting group for carboxylic acids, and its participation in transesterification and amidation reactions make it an indispensable tool for chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0041343A1 - A process for the synthesis of gamma-unsaturated carboxylic acid esters - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol [ouci.dntb.gov.ua]
- 6. Trimethyl orthoacetate: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]
- 7. Trimethyl orthoacetate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Ortho ester - Wikipedia [en.wikipedia.org]
- 10. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
- To cite this document: BenchChem. [Trimethyl Orthoacetate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104717#trimethyl-orthoacetate-chemical-properties-and-reactivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com